N-(2-((6-(piperidin-1-yl)pyrimidin-4-yl)oxy)ethyl)methanesulfonamide
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Overview
Description
N-(2-((6-(piperidin-1-yl)pyrimidin-4-yl)oxy)ethyl)methanesulfonamide is a chemical compound characterized by its complex molecular structure, which includes a piperidine ring, a pyrimidinyl group, and a methanesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-((6-(piperidin-1-yl)pyrimidin-4-yl)oxy)ethyl)methanesulfonamide typically involves multiple steps, starting with the formation of the piperidine ring, followed by the introduction of the pyrimidinyl group, and finally the attachment of the methanesulfonamide group. Common reagents and solvents used in these reactions include piperidine, pyrimidine derivatives, and methanesulfonyl chloride, often under controlled temperature and pressure conditions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as TEMPO (2,2,6,6-tetramethylpiperidin-1-oxyl) and copper catalysts are commonly used for the oxidation of primary alcohols to aldehydes.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions include aldehydes, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, it may serve as a tool for studying enzyme mechanisms or as a potential inhibitor for specific biological targets.
Medicine: The compound has potential medicinal applications, such as in the development of new drugs for treating various diseases, including cancer, inflammation, and infections.
Industry: In the industrial sector, it can be utilized in the production of advanced materials, coatings, and other chemical products.
Mechanism of Action
The mechanism by which N-(2-((6-(piperidin-1-yl)pyrimidin-4-yl)oxy)ethyl)methanesulfonamide exerts its effects involves its interaction with specific molecular targets and pathways. The piperidine ring and pyrimidinyl group may play crucial roles in binding to enzymes or receptors, leading to the modulation of biological processes.
Comparison with Similar Compounds
N-(2,6-Dimethylphenyl)-2-(1-piperidinyl)acetamide
N-(benzo[d]thiazol-2-yl)-2-(phenyl(2-(piperidin-1-yl)ethylamino)benzamides
Uniqueness: N-(2-((6-(piperidin-1-yl)pyrimidin-4-yl)oxy)ethyl)methanesulfonamide stands out due to its unique combination of functional groups and its potential applications in various fields. Its distinct molecular structure allows for diverse chemical reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
N-[2-(6-piperidin-1-ylpyrimidin-4-yl)oxyethyl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4O3S/c1-20(17,18)15-5-8-19-12-9-11(13-10-14-12)16-6-3-2-4-7-16/h9-10,15H,2-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFSYJSDOFITNEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NCCOC1=NC=NC(=C1)N2CCCCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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